4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile
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Overview
Description
4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile (DNBH) is a nitrobenzimidazole compound and is a type of heterocyclic compound. It is a very important chemical intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. DNBH has been studied extensively in the past few decades due to its unique properties and potential applications in the scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile involves the condensation of 5-nitro(3-hydrobenzimidazol-2-ylidene) with 4,4-dimethyl-3-oxopentanenitrile.
Starting Materials
5-nitro(3-hydrobenzimidazol-2-ylidene), 4,4-dimethyl-3-oxopentanenitrile
Reaction
Step 1: Dissolve 5-nitro(3-hydrobenzimidazol-2-ylidene) in a suitable solvent such as ethanol or methanol., Step 2: Add a catalytic amount of a base such as triethylamine or sodium hydroxide to the solution., Step 3: Slowly add 4,4-dimethyl-3-oxopentanenitrile to the solution while stirring., Step 4: Heat the reaction mixture to reflux for several hours., Step 5: Allow the reaction mixture to cool to room temperature and then filter the precipitated product., Step 6: Wash the product with a suitable solvent such as ethanol or methanol to remove any impurities., Step 7: Dry the product under vacuum to obtain 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile.
Scientific Research Applications
4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile has been used in a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile has been used as a catalyst in the synthesis of various organic compounds, and as a reagent in the synthesis of heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is not fully understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group is believed to be the active site of the compound, and it is believed to react with organic molecules to form new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile are not well understood. However, it has been suggested that the compound may have a variety of effects on the body. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties in laboratory tests.
Advantages And Limitations For Lab Experiments
The advantages of using 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile for laboratory experiments include its high reactivity and its ability to form different products. The compound is also relatively inexpensive and easy to obtain. However, the compound is also toxic and should be handled with care.
Future Directions
The future of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is promising, as the compound has potential applications in a wide range of scientific research. Possible future directions include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into the mechanism of action of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile could lead to the development of new and more efficient syntheses of the compound. Finally, the potential of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile as a catalyst in the synthesis of various organic compounds could be explored further.
properties
IUPAC Name |
(Z)-3-hydroxy-4,4-dimethyl-2-(6-nitro-1H-benzimidazol-2-yl)pent-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-14(2,3)12(19)9(7-15)13-16-10-5-4-8(18(20)21)6-11(10)17-13/h4-6,19H,1-3H3,(H,16,17)/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJKPMXKLVEJR-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile |
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